(3-Chlorobenzyl)hydrazine

Vue d'ensemble

Description

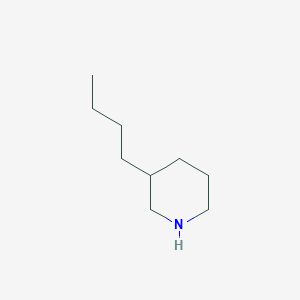

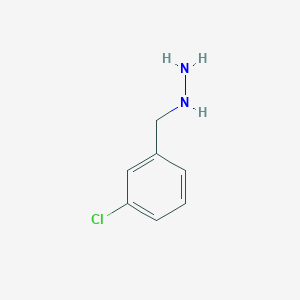

(3-Chlorobenzyl)hydrazine is a chemical compound that can be synthesized and utilized in various chemical reactions to produce different heterocyclic compounds. It is characterized by the presence of a hydrazine group attached to a benzyl moiety that carries a chlorine atom at the meta position. This functional group arrangement allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to (3-Chlorobenzyl)hydrazine involves the reaction of hydrazine hydrate with different aromatic or heteroaromatic compounds. For instance, N-(3-Chlorophenyl)hydrazinecarbothioamide, a related compound, was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol . Similarly, 4-chlorobenzoyl hydrazine, another related compound, was synthesized by reacting arylaldehydes with hydrazine . These methods demonstrate the reactivity of hydrazine derivatives with various electrophilic compounds to form hydrazine-containing products.

Molecular Structure Analysis

The molecular structure of compounds derived from (3-Chlorobenzyl)hydrazine can be quite complex. X-ray analysis has been used to determine the crystal and molecular structure of some derivatives, revealing the influence of substituents on the molecular conformation and crystal packing . The presence of intramolecular hydrogen bonds involving the OH and NH groups is a common feature that can affect the overall molecular geometry .

Chemical Reactions Analysis

(3-Chlorobenzyl)hydrazine derivatives can undergo various chemical reactions. For example, the reaction of hydrazine derivatives with aromatic aldehydes can lead to the formation of hydrazones, which can then be cyclized to produce heterocyclic compounds such as oxadiazolines . Additionally, the reduction of hydrazines to amines can be achieved using reagents like titanium(III) trichloride, which cleaves the N-N bond . These reactions highlight the chemical versatility of hydrazine derivatives in synthesizing a wide range of compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Chlorobenzyl)hydrazine derivatives can be inferred from their molecular structure and the nature of their substituents. Spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to characterize these compounds . The presence of the chlorobenzyl group can influence the electronic properties and reactivity of the molecule. Moreover, the ability to form hydrogen bonds can affect the solubility and stability of these compounds.

Applications De Recherche Scientifique

(3-Chlorobenzyl)hydrazine is a chemical compound with the empirical formula C7H10Cl2N2 and a molecular weight of 193.07 . It’s often used in the field of medicinal chemistry .

One of the main applications of hydrazide-hydrazone derivatives, which includes (3-Chlorobenzyl)hydrazine, is their use as potential antimicrobial agents . They display a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action .

The method of application or experimental procedure generally involves heating the appropriate hydrazides of carboxylic or heterocarboxylic acids with different aldehydes or ketones in various organic solvents like ethanol, methanol or butanol . The molecular structure of synthesized hydrazide-hydrazone derivatives can be easily confirmed by spectral methods .

-

Organic Synthesis

-

Synthesis of Triazines and Tetrazines

-

Pharmaceuticals

-

Heterogeneous Catalysis

Safety And Hazards

Propriétés

IUPAC Name |

(3-chlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWGHTUFBHAOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428456 | |

| Record name | (3-chlorobenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorobenzyl)hydrazine | |

CAS RN |

51421-12-6 | |

| Record name | (3-chlorobenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

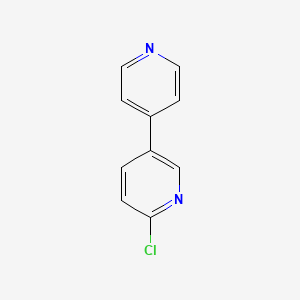

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide](/img/structure/B1352296.png)